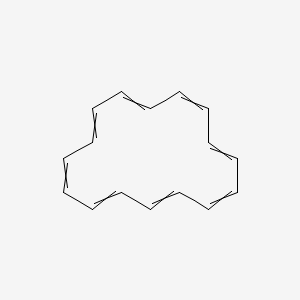
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine is a chemical compound that features a pyridine ring substituted with a bromo-fluorophenoxy group and a methyl group
Preparation Methods
The synthesis of 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific synthetic route for this compound would involve the preparation of the appropriate boronic acid and halide precursors, followed by the coupling reaction under controlled conditions.
Chemical Reactions Analysis
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyridine N-oxide, while reduction could produce a dehalogenated product.
Scientific Research Applications
6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its potential as a ligand or inhibitor.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine include other substituted pyridines and phenoxy derivatives. For example:
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C12H10BrFN2O |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10BrFN2O/c1-7-10(15)3-5-12(16-7)17-11-4-2-8(13)6-9(11)14/h2-6H,15H2,1H3 |
InChI Key |
YETZLESPYCMAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


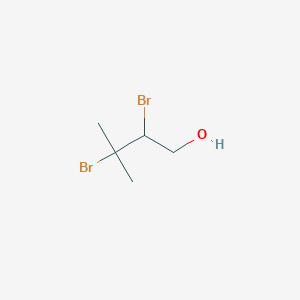

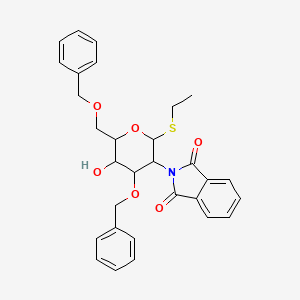
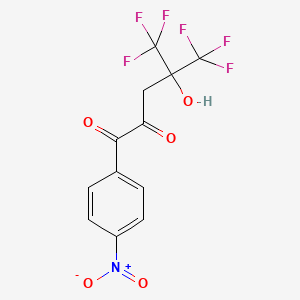
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
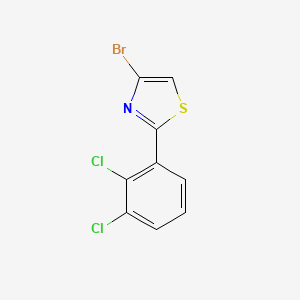
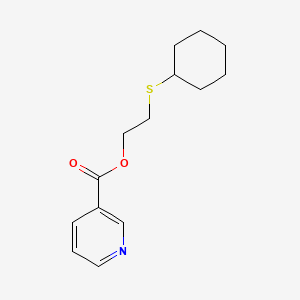
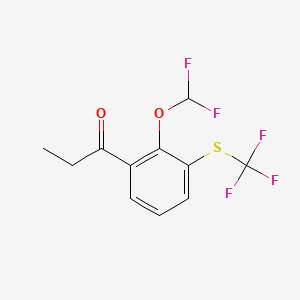

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
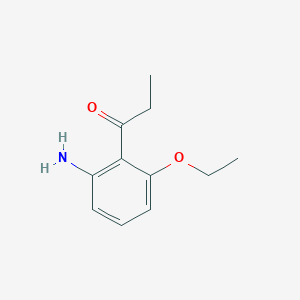
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
